2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: is a thiophene derivative with a molecular structure that includes an amino group, a methyl group, and a carboxylic acid group attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the Hantzsch thiophene synthesis , which involves the reaction of a β-keto ester with sulfur and an amine. The specific steps may include:
Formation of the thiophene ring: : Reacting a β-keto ester with sulfur and an amine to form the thiophene core.
Introduction of the amino group: : Using reagents like ammonia or an amine to introduce the amino group at the appropriate position on the thiophene ring.
Introduction of the methyl group: : Using methylating agents such as methyl iodide or dimethyl sulfate to add the methyl group.
Introduction of the carboxylic acid group: : Using oxidation reactions to convert a precursor group into the carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Nitro derivatives, sulfoxides, and sulfones.
Reduction: : Alcohols, aldehydes, and amines.
Substitution: : Brominated or nitro-substituted thiophenes.
Scientific Research Applications
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: : Studied for its potential therapeutic applications, including its use in drug discovery and development.
Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the biological processes being targeted.
Comparison with Similar Compounds
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: is similar to other thiophene derivatives, such as 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole and 2-Amino-4-methylphenol
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
2-Amino-4-methylphenol
2-Amino-5-phenyl-1,3,4-thiadiazole
Properties
IUPAC Name |
2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-7-3-5-9(6-4-7)10-8(2)17-12(14)11(10)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAADNNCQUAOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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